

# Ravidasvir hydrochloride discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |  |  |  |
|----------------------|--------------------------|-----------|--|--|--|
| Compound Name:       | Ravidasvir hydrochloride |           |  |  |  |
| Cat. No.:            | B610419                  | Get Quote |  |  |  |

An In-depth Technical Guide to the Discovery and Development of Ravidasvir Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Ravidasvir hydrochloride (formerly PPI-668) is a potent, second-generation, pan-genotypic direct-acting antiviral (DAA) that targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3][4] Developed by Presidio Pharmaceuticals in collaboration with organizations like the Drugs for Neglected Diseases initiative (DNDi) and Pharco Pharmaceuticals, it has emerged as a critical component of affordable, all-oral combination therapies for chronic HCV infection.[1][3][4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development journey of ravidasvir, including detailed experimental protocols and key data presented for scientific evaluation.

## **Discovery and Medicinal Chemistry**

The discovery of ravidasvir stemmed from a medicinal chemistry effort focused on a series of functionalized benzimidazole-naphthylene-imidazole derivatives designed as HCV NS5A inhibitors.[6] This work, led by Presidio Pharmaceuticals, aimed to develop a potent, pangenotypic agent with a high barrier to resistance and a favorable pharmacokinetic profile suitable for once-daily oral dosing.[2][7]



### **Chemical Synthesis**

The synthesis of ravidasvir is a multi-step process involving the convergent assembly of key fragments. A common synthetic route involves:

- Preparation of the Benzimidazole-Naphthalene Core: A Miyaura borylation of a brominated naphthalene-imidazole intermediate is performed to create a boronic ester.[8] This is followed by a Suzuki coupling reaction with a protected bromo-benzimidazole fragment to form the core structure.[4][8]
- Deprotection: The protecting groups (typically Boc groups) on the core structure are removed using acidic conditions.[8]
- Acylation: The deprotected core is then subjected to a bis-acylation reaction with N-Moc-L-valine using a coupling agent like EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride).[8][9]
- Salt Formation: The resulting ravidasvir freebase is treated with hydrochloric acid (HCl) and crystallized from a solvent system (e.g., ethanol and n-butyl acetate) to yield the stable ravidasvir hydrochloride salt.[8][9]

Various patents outline alternative synthetic pathways and the preparation of key intermediates, optimizing yield and suitability for industrial-scale production.[10][11]

#### **Mechanism of Action**

Ravidasvir exerts its antiviral effect by specifically targeting and inhibiting the HCV NS5A protein.[1][4][12] NS5A is a large, hydrophilic phosphoprotein with no known enzymatic function but is essential for the HCV life cycle, playing critical roles in both viral RNA replication and virion assembly.[2][13][14] By binding to NS5A, ravidasvir disrupts the formation of the viral replication complex and interferes with the assembly of new virus particles, thus potently halting the propagation of the virus.[2][14]





Click to download full resolution via product page

Caption: Mechanism of action of ravidasvir targeting HCV NS5A.

## Preclinical Development In Vitro Antiviral Activity

Ravidasvir's potency was established using cell-based HCV replicon assays. These assays confirmed its pan-genotypic activity, with highly potent inhibition observed across major HCV genotypes.

| EC <sub>50</sub> (nM) | Reference            |
|-----------------------|----------------------|
| 0.12                  | [15]                 |
| 0.01                  | [15]                 |
| 1.14                  | [15]                 |
| 0.04 - 1.14           | [2][14]              |
|                       | 0.12<br>0.01<br>1.14 |

Table 1: In Vitro Potency of Ravidasvir Against HCV

Genotypes.



Studies also showed that ravidasvir remains active against HCV variants with resistance mutations to other classes of direct-acting antivirals.[1][3] Conversely, variants with reduced susceptibility to ravidasvir were found to be fully susceptible to other DAA classes, highlighting its potential utility in combination therapy.[1][3]

#### **Animal Models and Pharmacokinetics**

While specific preclinical animal studies for ravidasvir are not extensively detailed in the public literature, the development of such HCV inhibitors relies on established animal models. The chimpanzee was historically the primary model for HCV infection but its use is now highly restricted due to ethical and cost concerns.[16][17][18] Modern preclinical HCV research heavily utilizes small animal models, particularly immunodeficient mice (e.g., uPA-SCID) whose livers are engrafted with human hepatocytes, creating "humanized" chimeric mice that can be productively infected with HCV.[17][19][20] These models are crucial for evaluating the in vivo efficacy and pharmacokinetics of novel anti-HCV therapies.[17]

Pharmacokinetic studies in rats indicated that **ravidasvir hydrochloride** has favorable characteristics for further development.[15] In early human studies, ravidasvir demonstrated rapid, dose-proportional absorption, with plasma concentrations far exceeding the EC<sub>90</sub> values for all HCV genotypes, supporting a once-daily dosing regimen.[4] The primary route of elimination is biliary excretion, with negligible renal excretion.[14][21]

## **Clinical Development**

Ravidasvir has been evaluated in multiple clinical trials, primarily in combination with other DAAs like sofosbuvir, to form an all-oral, interferon-free regimen.





Click to download full resolution via product page

Caption: The development workflow of ravidasvir hydrochloride.



#### **Phase I Studies**

Initial Phase I trials in healthy volunteers evaluated single oral doses (100, 200, and 300 mg) and multiple daily doses of ravidasvir.[22][23] The results showed that ravidasvir exposure increased in a dose-proportional manner with no evidence of accumulation after multiple doses.[22][23] The drug was well-tolerated.[22][23] Subsequent studies in treatment-naïve patients with HCV genotype 1 infection confirmed rapid and significant reductions in HCV RNA levels after just three days of monotherapy.[4]

### Phase II/III Studies (STORM-C-1 Trial)

The pivotal STORM-C-1 trial was a two-stage, open-label, single-arm Phase II/III study conducted in Malaysia and Thailand.[5][24][25][26] It was designed to assess the efficacy and safety of ravidasvir in combination with sofosbuvir in a diverse, real-world population.[24]



| Trial Name                                                              | Design                                                  | Population                                                                                                                      | Intervention                                                                                              | Key Efficacy<br>Outcome<br>(SVR12)                                                |
|-------------------------------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| STORM-C-1                                                               | Phase II/III, two-<br>stage, open-<br>label, single-arm | 603 adults with chronic HCV (all genotypes), with/without compensated cirrhosis, including HIV coinfected patients. [5][21][24] | Ravidasvir (200 mg) + Sofosbuvir (400 mg) daily for 12 weeks (non-cirrhotic) or 24 weeks (cirrhotic).[21] | Overall: 96.8% - 97%[5][24][26] [28] With Cirrhosis: 96% [24] Genotype 3: 97%[24] |
| EVEREST                                                                 | Phase II, open-<br>label, single-arm                    | 38 treatment-<br>naïve, non-<br>cirrhotic HCV<br>genotype 1<br>patients.[29]                                                    | Ravidasvir (200 mg) + Danoprevir/ritona vir (100mg/100mg) + Ribavirin for 12 weeks.[29]                   | Overall: 100%<br>[29]                                                             |
| China Phase 2/3                                                         | Randomized,<br>double-blind,<br>placebo-<br>controlled  | 424 treatment-<br>naïve, non-<br>cirrhotic HCV<br>genotype 1<br>patients.[30]                                                   | Ravidasvir + Danoprevir/ritona vir + Ribavirin for 12 weeks.                                              | High virologic<br>response rate<br>achieved.[14]                                  |
| Table 2: Summary of Key Clinical Trials for Ravidasvir- Based Regimens. |                                                         |                                                                                                                                 |                                                                                                           |                                                                                   |

The STORM-C-1 trial demonstrated excellent efficacy and safety, even in traditionally difficult-to-treat populations such as those with genotype 3 infection, compensated cirrhosis, and



HIV/HCV co-infection.[24][28][31] The combination was well-tolerated with no unexpected safety signals.[24][25][28]

### **Pharmacokinetics in Patient Populations**

A population pharmacokinetics substudy within STORM-C-1, involving 594 participants, analyzed ravidasvir's behavior.[21][27] The data were best described by a two-compartment model with first-order elimination.[21] While some covariates like concomitant antiretroviral therapy (ART) and sex had a statistically significant impact on ravidasvir clearance, the effect on overall drug exposure was not deemed clinically relevant, as evidenced by the consistently high efficacy rates across all subgroups.[21][27]

## Experimental Protocols In Vitro HCV Replicon Assay

The primary method for determining the in vitro potency of NS5A inhibitors like ravidasvir is the cell-based HCV replicon assay.

- Objective: To measure a compound's ability to inhibit HCV RNA replication in a cellular environment.
- Methodology:
  - Cell Lines: Human hepatoma cell lines (e.g., Huh-7) are engineered to stably harbor subgenomic HCV replicons. These replicons are RNA molecules that can replicate autonomously within the cell but do not produce infectious virus particles. They often contain a reporter gene, such as luciferase.[13][32]
  - Dual-Assay Format: To ensure specificity, a dual-replicon system is often used. This
    involves a mixture of cells containing HCV replicons and cells with replicons from a related
    but distinct virus, like Bovine Viral Diarrhea Virus (BVDV). This allows for simultaneous
    assessment of anti-HCV activity, anti-BVDV activity, and general cytotoxicity in a single
    well.[13][32]
  - Compound Treatment: Cells are seeded in microtiter plates and treated with serial dilutions of the test compound (e.g., ravidasvir).

### Foundational & Exploratory





- Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for viral replication.
- Readout: The level of replicon RNA replication is quantified. If a luciferase reporter is used, a substrate is added, and the resulting luminescence is measured. The signal is inversely proportional to the inhibitory activity of the compound.
- Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the reduction in reporter signal against the compound concentration. Cytotoxicity (CC₅₀) is determined in parallel.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. A New Potent NS5A Inhibitor in the Management of Hepatitis C Virus: Ravidasvir -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Portico [access.portico.org]
- 5. Ravidasvir journey | DNDi [dndi.org]
- 6. Discovery of ravidasvir (PPI-668) as a potent pan-genotypic HCV NS5A inhibitor -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. presidiopharma.wordpress.com [presidiopharma.wordpress.com]
- 8. Synthesis of Ravidasvir Hydrochloride\_Chemicalbook [chemicalbook.com]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 10. WO2017021270A1 Process for the synthesis of ravidasvir Google Patents [patents.google.com]
- 11. WO2018227988A1 Method for preparing hepatitis c therapeutic drug ravidasvir -Google Patents [patents.google.com]
- 12. Ravidasvir hydrochloride for genotype 1 hepatitis C treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Hepatitis C Virus NS5A Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascletis.com [ascletis.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. Animal Models for HCV Study Hepatitis C Viruses NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. viralhepatitisjournal.org [viralhepatitisjournal.org]
- 19. Animal Models to Study Hepatitis C Virus Infection PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Hepatitis C virus infection and related liver disease: the quest for the best animal model [frontiersin.org]
- 21. journals.asm.org [journals.asm.org]
- 22. journals.asm.org [journals.asm.org]
- 23. Pharmacokinetics, Safety, and Tolerability of Ravidasvir, with and without Danoprevir/Ritonavir, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]



- 24. Efficacy and safety of ravidasvir plus sofosbuvir in patients with chronic hepatitis C infection without cirrhosis or with compensated cirrhosis (STORM-C-1): interim analysis of a two-stage, open-label, multicentre, single arm, phase 2/3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. cdn.who.int [cdn.who.int]
- 26. Ravidasvir + sofosbuvir | DNDi [dndi.org]
- 27. Population pharmacokinetics of ravidasvir in adults with chronic hepatitis C virus infection and impact of antiretroviral treatment | DNDi [dndi.org]
- 28. dndi.org [dndi.org]
- 29. list.essentialmeds.org [list.essentialmeds.org]
- 30. Efficacy and Safety of All-oral, 12-week Ravidasvir Plus Ritonavir-boosted Danoprevir and Ribavirin in Treatment-naïve Noncirrhotic HCV Genotype 1 Patients: Results from a Phase 2/3 Clinical Trial in China - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Safety and Efficacy of Ravidasvir Plus Sofosbuvir in Hepatitis C [hepcoalition.org]
- 32. Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ravidasvir hydrochloride discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610419#ravidasvir-hydrochloride-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com